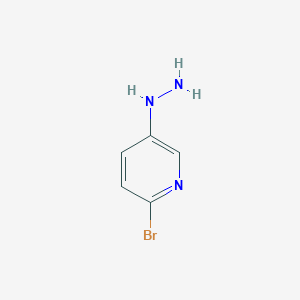

2-Bromo-5-hydrazinylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(6-bromopyridin-3-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3/c6-5-2-1-4(9-7)3-8-5/h1-3,9H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNXMHHZWYHESGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1268882-60-5 | |

| Record name | 2-bromo-5-hydrazinylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-5-hydrazinylpyridine

Abstract: 2-Bromo-5-hydrazinylpyridine has emerged as a pivotal heterocyclic building block in contemporary medicinal chemistry and materials science. Its strategic arrangement of a nucleophilic hydrazine moiety and a synthetically versatile bromine atom on a pyridine scaffold allows for a diverse range of chemical transformations. This guide provides an in-depth analysis of its core chemical properties, reactivity, and established protocols for its application, tailored for researchers and professionals in drug development. We will explore its physicochemical characteristics, spectroscopic signature, and dualistic reactivity, which enables its use in both heterocycle synthesis and cross-coupling reactions.

Core Physicochemical & Spectroscopic Profile

Understanding the fundamental properties of this compound is the first step in its effective application. These properties dictate its solubility, stability, and the analytical methods required for its characterization.

Physicochemical Properties

The key physical and chemical identifiers for this compound are summarized in the table below. The compound typically appears as a white to light yellow crystalline powder.[1] Its melting point range is a critical indicator of purity.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆BrN₃ | [1][2] |

| Molecular Weight | 188.03 g/mol | [1][2] |

| CAS Number | 132139-99-0 (Note: some sources may list isomers) | [2] |

| IUPAC Name | (6-bromo-3-pyridinyl)hydrazine | [2] |

| Melting Point | 132-137 °C | |

| Appearance | White to almost white powder/crystal | [1] |

| Solubility | Soluble in polar organic solvents like methanol, ethanol, and DMF.[3] | [3] |

Spectroscopic Signature

For a researcher, unambiguous identification is paramount. The spectroscopic data for this compound is distinct.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the three aromatic protons on the pyridine ring, typically in the aromatic region (δ 7.0-8.5 ppm). The chemical shifts will be influenced by the electron-donating hydrazine group and the electron-withdrawing bromine atom. Signals for the hydrazine protons (-NHNH₂) will also be present, often as broad singlets that can be exchanged with D₂O.

-

¹³C NMR: The carbon NMR will display five signals corresponding to the carbons of the pyridine ring. The carbon atom attached to the bromine (C2) will be significantly shifted due to the halogen's inductive effect.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic peaks. Key absorptions include N-H stretching vibrations from the hydrazine group (typically in the 3200-3400 cm⁻¹ region) and C=N/C=C stretching vibrations from the pyridine ring (around 1500-1600 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 natural abundance). The nominal mass would be around 187/189 m/z.

The Dual Nature of Reactivity: A Synthetic Chemist's Perspective

The synthetic utility of this compound stems from its two distinct reactive sites: the hydrazine group and the bromo substituent . This bifunctionality allows for sequential or orthogonal chemical modifications, making it a highly valuable intermediate.[1]

-

The Nucleophilic Hydrazine Moiety: The hydrazine group is a potent nucleophile. Its primary application is in condensation reactions with carbonyl compounds, particularly 1,3-dicarbonyls, to form five-membered heterocyclic rings like pyrazoles.[4][5] This reaction, often a variation of the Knorr pyrazole synthesis, is a cornerstone of medicinal chemistry for creating a vast array of biologically active molecules.[6]

-

The Electrophilic Bromopyridine Core: The bromine atom on the pyridine ring serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of carbon-carbon (e.g., Suzuki, Sonogashira couplings) or carbon-nitrogen (e.g., Buchwald-Hartwig amination) bonds, enabling the construction of complex molecular architectures.

The following diagram illustrates these two primary, divergent synthetic pathways.

Experimental Protocol: Synthesis of a Substituted Pyrazole

This section provides a validated, step-by-step protocol for a classic application of this compound: the synthesis of a pyrazole derivative via condensation with a β-diketone. This method is widely adaptable for various substrates.[5][7]

Reaction: this compound + Acetylacetone → 2-Bromo-5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine

Materials and Reagents

-

This compound (1.0 eq)

-

Acetylacetone (2,4-pentanedione) (1.1 eq)

-

Ethanol (or Acetic Acid as an alternative solvent/catalyst)

-

Glacial Acetic Acid (catalytic amount, if using ethanol as solvent)

-

Saturated Sodium Bicarbonate solution

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Silica Gel for column chromatography

Step-by-Step Procedure

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and ethanol to form a stirrable suspension.

-

Reagent Addition: Add acetylacetone (1.1 eq) to the flask, followed by a catalytic amount of glacial acetic acid (e.g., 2-3 drops). Causality Note: The acid catalyzes the initial imine formation between the hydrazine and one of the ketone carbonyls, accelerating the reaction rate.

-

Reaction Execution: Heat the mixture to reflux (approx. 80°C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.

-

Workup & Isolation:

-

Cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add ethyl acetate and water. Transfer to a separatory funnel.

-

Carefully neutralize the aqueous layer with a saturated solution of sodium bicarbonate until effervescence ceases. Trustworthiness Note: This step removes the acetic acid catalyst and is crucial for clean extraction.

-

Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

-

Purification & Characterization:

-

Purify the crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient.

-

Combine the pure fractions and remove the solvent to yield the final product as a solid.

-

Confirm the structure and purity of the product using NMR (¹H and ¹³C), Mass Spectrometry, and by measuring its melting point.

-

Experimental Workflow Diagram

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards.

-

Hazard Identification: The compound is classified as harmful or toxic if swallowed, causes skin irritation, and can cause serious eye irritation or damage.[2][8] It may also cause respiratory irritation.[2][8] The GHS hazard statements include H301/H302, H315, H318/H319, and H335.[2][8]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields (or goggles), and chemically resistant gloves (e.g., nitrile).

-

Handling: Avoid creating dust. Use only outdoors or in a well-ventilated area.[9] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It should be stored away from strong oxidizing agents.

-

First Aid:

-

If Swallowed: Immediately call a poison center or doctor. Rinse mouth.[8]

-

If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[9]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]

-

If Inhaled: Move the person to fresh air and keep comfortable for breathing.[9]

-

Conclusion

This compound is a high-value synthetic intermediate due to its dual reactivity. The hydrazine group provides a direct route to important heterocyclic scaffolds like pyrazoles, while the bromo group opens the door to a wide array of modern cross-coupling chemistries. A thorough understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, enables researchers to fully leverage its potential in the design and synthesis of novel molecules for pharmaceutical and materials science applications.[1]

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Asif, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 5-Bromo-2-hydrazinopyridine. Retrieved from [Link]

-

MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-hydrazinopyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

YouTube. (2019). synthesis of pyrazoles. Retrieved from [Link]

-

International Union of Crystallography. (2023). 2-Bromo-6-hydrazinylpyridine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-6-hydrazinylpyridine. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C5H6BrN3 | CID 52908344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Bromo-2-hydrazinopyridine: Properties, Uses, Safety, Suppliers & Analysis | China Chemical Manufacturer [pipzine-chem.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Pyrazole synthesis [organic-chemistry.org]

- 8. 5-Bromo-2-hydrazinopyridine | C5H6BrN3 | CID 11535699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

2-Bromo-5-hydrazinylpyridine CAS number 1268882-60-5

An In-depth Technical Guide to Substituted Bromohydrazinylpyridines: Focus on 2-Bromo-5-hydrazinylpyridine (CAS 1268882-60-5)

Section 1: Introduction and Scope

In the landscape of medicinal chemistry and materials science, pyridylhydrazines serve as indispensable structural motifs and versatile synthetic intermediates. Their unique electronic and structural properties, arising from the combination of a pyridine ring and a reactive hydrazine moiety, allow for the construction of complex heterocyclic systems with significant biological and material applications. This guide provides a comprehensive technical overview of This compound (CAS 1268882-60-5), a specific, yet less-documented member of this chemical class.

A critical point of clarification is the frequent confusion with its more commercially available and extensively studied isomer, 5-Bromo-2-hydrazinopyridine (CAS 77992-44-0). The positional difference of the bromo and hydrazinyl substituents profoundly impacts reactivity, physicochemical properties, and synthetic accessibility.

This document will:

-

Focus primarily on the synthesis, reactivity, and known attributes of this compound.

-

Draw comparative insights from the well-documented 5-Bromo-2-hydrazinopyridine to illuminate potential applications and handling considerations where direct data is sparse.

-

Provide detailed, field-proven protocols and mechanistic rationale for key transformations, aimed at researchers, scientists, and drug development professionals.

Section 2: Physicochemical Properties and Identification

The identity and purity of a starting material are paramount for reproducible and successful synthesis. The key distinguishing properties of this compound and its common isomer are summarized below. The variance in melting points and reported toxicity underscores the importance of correct isomer identification.

| Property | This compound | 5-Bromo-2-hydrazinopyridine |

| CAS Number | 1268882-60-5[1][2] | 77992-44-0[3] |

| Structure |  |  |

| IUPAC Name | (6-bromopyridin-3-yl)hydrazine[1] | (5-bromopyridin-2-yl)hydrazine[3] |

| Molecular Formula | C₅H₆BrN₃[1] | C₅H₆BrN₃ |

| Molecular Weight | 188.03 g/mol [1][2] | 188.03 g/mol |

| Appearance | White to almost white powder/crystal[4] | White to light yellow crystalline powder[5] |

| Melting Point | Not explicitly reported | 132-137 °C[4] |

| Primary Hazards | Harmful, Irritant[1] | Toxic, Corrosive, Irritant[3] |

Section 3: Synthesis and Mechanistic Considerations

The synthesis of this compound primarily relies on nucleophilic aromatic substitution (SNAr) on a di-substituted pyridine precursor. The choice of starting material dictates the final substitution pattern.

Primary Synthetic Route: From 2,5-Dibromopyridine

The most direct pathway involves the selective substitution of one bromine atom from 2,5-dibromopyridine with hydrazine. The bromine at the 2-position is more activated towards nucleophilic attack than the one at the 5-position, but careful control of reaction conditions is necessary to favor monosubstitution and achieve the desired isomer.

Caption: Synthesis of this compound via SNAr.

Experimental Protocol 1: Synthesis from 2,5-Dibromopyridine

This protocol is adapted from established procedures for related hydrazinopyridine syntheses.[6][7]

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,5-dibromopyridine (1.0 eq).

-

Reagent Addition: Add a suitable solvent such as 1-propanol or dimethylformamide (DMF) to dissolve the starting material.[5][6] Subsequently, add hydrazine hydrate (5-10 eq) dropwise to the solution.

-

Causality Insight: A large excess of hydrazine hydrate is employed to maximize the reaction rate and statistically disfavor the formation of di-substituted or dimerized byproducts.[8]

-

-

Reaction: Heat the reaction mixture to 80-100 °C and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, the reaction mixture is typically poured into cold water to precipitate the product.

-

Purification: The crude solid is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica gel.

Alternative Synthetic Pathways

An industrially scalable route involves a multi-step process starting from 2,5-dibromopyridine. This pathway proceeds through a selective Grignard reaction, followed by formylation to yield 2-bromo-5-formylpyridine. This intermediate is then condensed with hydrazine to form the target molecule.[2] This method offers greater control and potentially higher purity, avoiding issues with over-substitution.

Section 4: Chemical Reactivity and Synthetic Utility

This compound is a bifunctional molecule, offering two distinct points for chemical modification. This dual reactivity makes it a powerful building block for creating diverse molecular libraries.

Reactions of the Hydrazinyl Group

The hydrazine moiety is a potent nucleophile, readily reacting with electrophilic carbonyl compounds (aldehydes and ketones) to form stable hydrazone linkages.[2] This reaction is a cornerstone of combinatorial chemistry and is frequently used to link different molecular fragments. The resulting hydrazones are not merely linkers; they are often pharmacologically active motifs themselves and can serve as precursors for further cyclization reactions to generate five- and six-membered heterocycles.[4][9]

Caption: Hydrazone formation and subsequent cyclization workflow.

Experimental Protocol 2: General Procedure for Hydrazone Formation

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent, such as ethanol or methanol.

-

Addition: Add the corresponding aldehyde or ketone (1.0-1.2 eq) to the solution. A catalytic amount of acid (e.g., acetic acid) can be added to accelerate the reaction.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-16 hours. The product often precipitates from the reaction mixture upon formation.

-

Isolation: If a precipitate forms, collect the product by filtration, wash with cold solvent, and dry. If no precipitate forms, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or chromatography.

Reactions at the Bromo Position

The bromine atom at the 2-position of the pyridine ring serves as a versatile handle for introducing molecular complexity, primarily through palladium-catalyzed cross-coupling reactions.[10] This allows for the formation of new carbon-carbon (e.g., Suzuki, Heck, Sonogashira) or carbon-nitrogen (Buchwald-Hartwig) bonds. This strategic functionalization is a key step in the late-stage diversification of drug candidates.

Section 5: Applications in Research and Drug Development

While specific applications for this compound are not extensively published, its structural features and the known utility of its isomer point to significant potential in several areas.

-

Pharmaceutical Development: As a building block, it is ideal for synthesizing libraries of compounds for screening. Hydrazone derivatives of related structures have shown promising anti-cancer and anti-inflammatory properties.[4][11] The bromo-pyridyl-hydrazine core can act as a scaffold to orient functional groups toward biological targets like kinase enzymes.[9][11]

-

Agrochemicals: The pyridine ring is a common feature in herbicides and fungicides. This compound can serve as an intermediate in the synthesis of new agrochemicals.[4]

-

Coordination Chemistry and Materials Science: The nitrogen atoms of the pyridine ring and the hydrazine group can act as ligands, coordinating with metal ions to form complexes.[6] These complexes can have applications in catalysis or as novel materials with specific electronic or optical properties.[4]

Caption: Synthetic utility of this compound.

Section 6: Safety, Handling, and Storage

Proper handling of bromohydrazinylpyridines is crucial due to their potential toxicity and irritant nature. The safety profile can differ significantly between isomers.

| Hazard Information | This compound (CAS 1268882-60-5) | 5-Bromo-2-hydrazinopyridine (CAS 77992-44-0) |

| Pictograms | ||

| Signal Word | Warning[1] | Danger[3] |

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1] | H301: Toxic if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation[3] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[12]

-

Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[12]

-

Handling Practices: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12]

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12]

-

For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended. Some suppliers suggest storage in a freezer under -20°C.[13]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[12]

Section 7: Conclusion

This compound (CAS 1268882-60-5) is a valuable bifunctional building block with significant, albeit underexplored, potential in synthetic chemistry. Its utility is defined by the orthogonal reactivity of the nucleophilic hydrazine group and the versatile bromo substituent, which serves as a handle for cross-coupling reactions. While often confused with its more studied isomer, 5-bromo-2-hydrazinopyridine, a clear understanding of its distinct synthesis and reactivity allows researchers to leverage its unique structure for the creation of novel pharmaceuticals, agrochemicals, and materials. Adherence to strict safety protocols is essential when working with this class of compounds.

Section 8: References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Mossine, V. V., Kelley, S. P., & Mawhinney, T. P. (2023). 2-Bromo-6-hydrazinylpyridine. IUCrData, 8(3), x230169. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 5-Bromo-2-hydrazinopyridine. Pipzine Chemicals. Retrieved from [Link]

-

LookChem. (n.d.). 5-Bromo-2-hydrazinopyridine. LookChem. Retrieved from [Link]

-

Google Patents. (2016). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative. Retrieved from

-

PubChem. (n.d.). 5-Bromo-2-hydrazinopyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2014). Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? Retrieved from [Link]

-

Mossine, V. V., Kelley, S. P., & Mawhinney, T. P. (2023). 2-Bromo-6-hydrazinylpyridine. National Institutes of Health. Retrieved from [Link]

-

Google Patents. (2021). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine. Retrieved from

-

ResearchGate. (2023). (PDF) 2-Bromo-6-hydrazinylpyridine. Retrieved from [Link]

-

ResearchGate. (2018). (PDF) Synthesis, X-ray and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile. Retrieved from [Link]

-

El-Damasy, A. K., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. PubMed. Retrieved from [Link]

-

El-Damasy, A. K., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI. Retrieved from [Link]

Sources

- 1. This compound | C5H6BrN3 | CID 52908344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 5-Bromo-2-hydrazinopyridine | C5H6BrN3 | CID 11535699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 5-Bromo-2-hydrazinopyridine: Properties, Uses, Safety, Suppliers & Analysis | China Chemical Manufacturer [pipzine-chem.com]

- 6. 2-Bromo-6-hydrazinylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. mdpi.com [mdpi.com]

- 12. fishersci.com [fishersci.com]

- 13. lookchem.com [lookchem.com]

2-Bromo-5-hydrazinylpyridine molecular structure and formula

An In-depth Technical Guide to 2-Bromo-5-hydrazinylpyridine: A Core Heterocyclic Scaffold

This guide provides an in-depth analysis of this compound, a heterocyclic compound of significant interest to researchers and professionals in drug development and synthetic chemistry. Its unique bifunctional nature, featuring a reactive hydrazine group and a versatile brominated pyridine core, positions it as a valuable building block for the synthesis of complex molecular architectures and novel pharmaceutical agents.

Molecular Identity and Structural Formula

This compound is a substituted pyridine derivative. The presence of a bromine atom at the 2-position and a hydrazine moiety at the 5-position imparts a distinct reactivity profile, enabling sequential or orthogonal functionalization.

-

Chemical Formula: C₅H₆BrN₃[1]

-

IUPAC Name: (6-bromopyridin-3-yl)hydrazine[1]

-

Common Synonyms: 2-bromo-5-hydrazinopyridine, Pyridine, 2-bromo-5-hydrazinyl-[1]

-

CAS Number: 1268882-60-5[1]

Molecular Structure Diagram

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2,5-dibromopyridine (1 equivalent).

-

Reagent Addition: Add a suitable solvent such as 1-propanol, followed by an excess of hydrazine hydrate (e.g., 5-10 equivalents). [2]3. Heating: Heat the reaction mixture to reflux (approximately 80-100°C) for several hours (e.g., 12 hours), monitoring the reaction progress by TLC or LC-MS. [2]4. Isolation: Upon completion, cool the reaction mixture to room temperature and then to 0-4°C to induce crystallization.

-

Purification: Collect the resulting solid by vacuum filtration, wash with a cold solvent (e.g., ethanol or water) to remove excess hydrazine, and dry under vacuum to yield the final product. Further purification can be achieved by recrystallization if necessary.

Core Reactivity

The utility of this compound stems from its two distinct reactive sites, which can be addressed selectively.

-

Hydrazine Group Reactivity: The hydrazine moiety is a potent nucleophile. Its primary reaction is condensation with aldehydes and ketones to form stable hydrazones. This reaction is fundamental in dynamic covalent chemistry and for linking the pyridine core to other molecular fragments. [3]2. Bromo Group Reactivity: The C2-Br bond is a versatile handle for carbon-carbon and carbon-heteroatom bond formation. It readily participates in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Buchwald-Hartwig, and Heck reactions. [4][5]This allows for the introduction of a wide range of substituents at the 2-position of the pyridine ring.

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery and Materials Science

Halogenated pyridines and arylhydrazines are privileged structures in medicinal chemistry. [2][4][5]this compound serves as a critical intermediate for synthesizing compounds with potential therapeutic value.

-

Pharmaceutical Development: The related isomer, 5-Bromo-2-hydrazinopyridine, is noted as a key intermediate for synthesizing hydrazone derivatives with potential anti-cancer and anti-inflammatory properties. [3]The structural motif is integral to developing enzyme inhibitors and other bioactive molecules. [3]* Scaffold for Libraries: The molecule's bifunctionality is ideal for generating diverse chemical libraries for high-throughput screening. The hydrazine group can be used to attach the molecule to a solid support or to introduce a variety of side chains, while the bromo group allows for core modifications via cross-coupling.

-

Agrochemicals: Pyridine derivatives are widely used in agriculture. This compound can serve as a precursor for novel herbicides and fungicides. [3]* Coordination Chemistry: The hydrazine and pyridine nitrogen atoms can act as ligands, making the molecule a candidate for the synthesis of novel metal complexes used in catalysis and materials science. [3]

Safety and Handling

As with any laboratory chemical, this compound must be handled with appropriate safety precautions.

-

GHS Hazard Classification: According to the Globally Harmonized System of Classification and Labelling of Chemicals, this compound is associated with the following hazards:[1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Recommended Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a cool, dry, and tightly sealed container away from incompatible materials.

-

References

Sources

(6-bromo-3-pyridinyl)hydrazine synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of (6-bromo-3-pyridinyl)hydrazine

Abstract: (6-bromo-3-pyridinyl)hydrazine is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. Its unique structural arrangement, featuring a bromine atom for subsequent cross-coupling reactions and a reactive hydrazine moiety, makes it an invaluable precursor for the synthesis of a diverse range of pharmacologically active compounds. This guide provides a comprehensive, technically-grounded overview of the synthesis and rigorous characterization of this key intermediate. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, ensuring both reproducibility and a deeper understanding of the process.

Strategic Importance in Medicinal Chemistry

Arylhydrazines are a well-established class of intermediates in drug discovery, serving as precursors for nitrogen-containing heterocycles like indoles, pyrazoles, and triazoles. The specific incorporation of a bromo-substituted pyridine ring in (6-bromo-3-pyridinyl)hydrazine offers two distinct points for molecular elaboration:

-

The Hydrazine Group (-NHNH₂): This nucleophilic moiety is readily condensed with aldehydes and ketones to form hydrazones, or it can be used to construct various heterocyclic ring systems that are prevalent in bioactive molecules.

-

The Bromo Group (-Br): Positioned on the pyridine ring, this halogen acts as a versatile handle for modern palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of complex carbon-carbon and carbon-heteroatom bonds.

This dual functionality allows for a modular and divergent approach to library synthesis, making it a highly sought-after intermediate in the development of novel therapeutics.

Synthesis: A Mechanistic Approach

The most reliable and widely adopted synthetic route to (6-bromo-3-pyridinyl)hydrazine proceeds from the commercially available starting material, 2-amino-5-bromopyridine. The transformation is a classic two-step sequence involving diazotization followed by a controlled reduction.

The Synthetic Pathway: From Amine to Hydrazine

The overall transformation can be visualized as follows:

Causality Behind Experimental Choices

-

Step 1: Diazotization. The conversion of the primary aromatic amine on 2-amino-5-bromopyridine to a diazonium salt is a cornerstone of aromatic chemistry.

-

Reagents: Sodium nitrite (NaNO₂) is the universal source of the nitrosonium ion (NO⁺), the electrophile in this reaction. A strong mineral acid, such as hydrobromic acid (HBr), serves a dual purpose: it protonates the nitrous acid precursor and maintains a low pH to prevent the newly formed diazonium salt from coupling with unreacted amine.

-

Temperature Control (Critical): The reaction is conducted at 0-5 °C because aryl diazonium salts are notoriously unstable at higher temperatures.[1] The low temperature suppresses decomposition pathways, primarily the reaction with water to form the corresponding phenol (6-bromo-pyridin-3-ol), which is a major potential impurity.

-

-

Step 2: Reduction. The diazonium salt is immediately reduced to the target hydrazine.

-

Reducing Agent: Stannous chloride (tin(II) chloride, SnCl₂) in concentrated hydrochloric acid is the reagent of choice for this transformation. It is a mild and effective reducing agent that selectively reduces the diazonium group to a hydrazine without affecting the bromo-substituent or the pyridine ring. The acidic medium is crucial for the stability of both the diazonium salt and the stannous chloride.

-

Detailed Experimental Protocol

This protocol is a synthesized representation of established methods and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

Reagents and Materials:

-

2-Amino-5-bromopyridine

-

Sodium Nitrite (NaNO₂)

-

Hydrobromic Acid (HBr, 48% aq.)

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl, 37% aq.)

-

Sodium Hydroxide (NaOH)

-

Ethyl Acetate

-

Brine (saturated aq. NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice bath, magnetic stirrer, round-bottom flasks, separatory funnel, rotary evaporator.

Procedure:

-

Diazonium Salt Formation: a. In a 250 mL three-necked flask equipped with a magnetic stirrer and a thermometer, dissolve 2-amino-5-bromopyridine (1.0 eq) in 48% hydrobromic acid (approx. 4 mL per gram of starting material). b. Cool the resulting solution to 0 °C in an ice-salt bath. c. Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred pyridine solution, ensuring the internal temperature is maintained between 0 and 5 °C. Vigorous stirring is essential to ensure proper mixing. d. After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The reaction mixture, containing the unstable diazonium salt, should be used immediately in the next step.

-

Reduction to Hydrazine: a. In a separate, larger flask (e.g., 500 mL), prepare a solution of stannous chloride dihydrate (3.0 eq) in concentrated hydrochloric acid (approx. 3 mL per gram of SnCl₂). b. Cool this reducing solution to 0 °C in an ice bath. c. Slowly add the cold diazonium salt solution from Step 1 to the stannous chloride solution via a dropping funnel. The temperature must be carefully controlled and kept below 10 °C throughout the addition. d. Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Work-up and Isolation: a. Cool the reaction mixture again in an ice bath. b. Carefully basify the mixture by the slow, portion-wise addition of solid sodium hydroxide or a concentrated NaOH solution until the pH is strongly alkaline (pH > 12). This step is highly exothermic and must be performed with caution. The tin salts will precipitate as tin hydroxides. c. Extract the aqueous slurry with ethyl acetate (3 x volume of the initial reaction). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. e. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude (6-bromo-3-pyridinyl)hydrazine, which often appears as a pale yellow or off-white solid.

-

Purification: a. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) or by silica gel column chromatography if necessary.

Comprehensive Characterization

Confirming the identity and purity of the final product is paramount. The following techniques provide a self-validating system where each piece of data corroborates the others.

Spectroscopic and Physical Data

| Technique | Parameter | Expected Observation | Interpretation |

| Appearance | Physical State | Off-white to pale yellow solid | Confirms successful isolation of the product. |

| Melting Point | Range (°C) | Varies, but a sharp range indicates high purity. | Physical constant for purity assessment. |

| ¹H NMR | Chemical Shift (δ, ppm) | ~8.0 (s, 1H, H-2), ~7.3 (d, 1H, H-4), ~7.1 (d, 1H, H-5), ~4.5 (br s, 1H, -NH), ~3.7 (br s, 2H, -NH₂) | Aromatic signals confirm the 3,6-disubstitution pattern. Broad singlets are characteristic of exchangeable hydrazine protons. |

| ¹³C NMR | Chemical Shift (δ, ppm) | ~145-155 (C-N), ~140-145 (C-Br), ~120-135 (aromatic CH) | Provides the carbon framework of the molecule. |

| Mass Spec (MS) | Molecular Ion (m/z) | Two peaks at ~187 and ~189 in a ~1:1 ratio | Confirms the molecular weight (C₅H₆BrN₃ = 188.03 g/mol ) and the characteristic isotopic signature of one bromine atom (⁷⁹Br and ⁸¹Br).[2] |

| IR Spectroscopy | Wavenumber (cm⁻¹) | 3100-3400 (N-H stretching), 1580-1610 (C=C/C=N stretching of pyridine ring), ~1450 (N-H bending) | Confirms the presence of the hydrazine (-NHNH₂) functional group and the aromatic pyridine core. |

Interlocking Logic of Characterization

The power of this multi-technique approach lies in its synergy.

No single technique is sufficient. The mass spectrum confirms the correct elemental formula and the presence of bromine.[2] The IR spectrum confirms the presence of the key hydrazine functional group. Finally, the ¹H NMR spectrum provides the definitive proof of the substitution pattern on the pyridine ring, distinguishing the target 3-hydrazine isomer from other possibilities.

Conclusion

(6-bromo-3-pyridinyl)hydrazine is a strategically vital intermediate whose synthesis is well within the capabilities of a standard organic chemistry laboratory. A thorough understanding of the reaction mechanisms, particularly the critical need for temperature control during diazotization, is essential for achieving high yields and purity. The rigorous, multi-faceted characterization approach outlined here ensures the unambiguous identification of the final product, providing researchers with the confidence needed to employ this versatile building block in the complex and demanding field of drug discovery.

References

-

Asian Journal of Chemistry. (2017). Facile Synthesis and Characterization of Novel Amide Derivatives of[3][4][5]triazolo[4,3-a]pyridine. Available at: [Link]

-

IP.com. (n.d.). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. Available at: [Link]

-

Mossine, V. V., et al. (2023). 2-Bromo-6-hydrazinylpyridine. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

Fox, B. A., & Threlfall, T. L. (n.d.). 2,3-diaminopyridine. Organic Syntheses Procedure. Available at: [Link]

-

ChemBK. (n.d.). (6-BroMo-pyridin-3-yl)-hydrazine. Available at: [Link]

-

PubChem. (n.d.). (6-Bromo-3,4,5-trideuterio-2-pyridinyl)hydrazine. Available at: [Link]

-

Journal of the Chemical Society B: Physical Organic. (1967). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Available at: [Link]

Sources

- 1. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 2. chembk.com [chembk.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]

- 5. 3-BROMO-6-HYDROXY-2-METHYLPYRIDINE(54923-31-8) 1H NMR spectrum [chemicalbook.com]

Physical properties of 2-Bromo-5-hydrazinylpyridine (solubility, melting point)

An In-depth Technical Guide on the Physical Properties of Bromo-Hydrazinylpyridine Isomers for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating Isomerism in Bromo-Hydrazinylpyridines

In the landscape of pharmaceutical and agricultural research, substituted pyridines serve as critical building blocks for the synthesis of bioactive molecules. Among these, bromo-hydrazinylpyridines are of particular interest due to their versatile reactivity. This guide focuses on the physical properties of a key isomer in this class. While the topic specified is 2-Bromo-5-hydrazinylpyridine (CAS 1268882-60-5), the available scientific literature and chemical supplier data predominantly feature its isomer, 5-Bromo-2-hydrazinopyridine (CAS 77992-44-0)[1][2][3][4]. Given the scarcity of data on the former, this guide will provide a comprehensive analysis of the well-characterized physical properties of 5-Bromo-2-hydrazinopyridine, offering a valuable and relevant resource for researchers working with this structural motif. Understanding the physical properties, such as melting point and solubility, is fundamental for applications ranging from reaction optimization and purification to formulation development in drug discovery[5][6].

Physicochemical Properties of 5-Bromo-2-hydrazinopyridine

A summary of the key physical and chemical properties for 5-Bromo-2-hydrazinopyridine is presented below. These data are essential for laboratory handling, safety assessments, and experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆BrN₃ | [2][3] |

| Molecular Weight | 188.03 g/mol | [2][7] |

| Appearance | White to almost white or light yellow crystalline powder | [2][8] |

| Melting Point | 132 - 137 °C | [2][7][9] |

| Purity | ≥96-97% | [2][7][10] |

| CAS Number | 77992-44-0 | [2][3][7] |

Melting Point Analysis: A Criterion for Purity

The melting point is a critical physical constant used for the identification and purity assessment of crystalline solids[5]. A sharp melting range, typically within 0.5-1.0°C, is indicative of a pure compound, whereas impurities tend to depress and broaden the melting range[11]. For 5-Bromo-2-hydrazinopyridine, various sources report a melting point in the range of 132-137°C[2][7][9], with one source suggesting a higher range of 160-165°C[8]. This variation may be attributable to differences in purity or the presence of different crystalline forms (polymorphs).

Experimental Protocol for Melting Point Determination

The capillary method is the standard technique for determining the melting point of a solid[12]. The following protocol outlines a reliable procedure for obtaining an accurate melting point range.

Principle: A small, powdered sample is heated slowly in a capillary tube, and the temperatures at which melting begins and is complete are recorded. A slow heating rate is crucial for allowing the temperature of the heating block and the sample to equilibrate, ensuring an accurate measurement.

Methodology:

-

Sample Preparation:

-

Ensure the 5-Bromo-2-hydrazinopyridine sample is completely dry and in the form of a fine powder. If necessary, gently crush any coarse crystals in a mortar[5].

-

Load the sample into a capillary tube by tapping the open end into the powder. Pack the sample to a height of 2-3 mm by dropping the tube through a long, hollow tube to tap it against a hard surface.

-

-

Initial Rapid Determination (Optional but Recommended):

-

Place the loaded capillary into a melting point apparatus.

-

Heat the sample at a rapid rate to quickly determine an approximate melting point. This saves time in subsequent, more precise measurements[11].

-

-

Accurate Melting Point Determination:

-

Allow the apparatus to cool to at least 20°C below the approximate melting point observed.

-

Place a new, freshly prepared capillary with the sample into the apparatus.

-

Heat at a medium rate until the temperature is about 20°C below the approximate melting point.

-

Decrease the heating rate significantly, so the temperature rises by no more than 1-2°C per minute.

-

Record the temperature at which the first droplet of liquid is observed (onset of melting).

-

Continue heating slowly and record the temperature at which the last solid particle melts (completion of melting).

-

The recorded values constitute the melting point range. For best practice, repeat the determination with at least two more samples to ensure consistency[12].

-

Workflow for Melting Point Determination

Caption: Workflow for accurate melting point determination.

Solubility Profile: A Key Parameter in Drug Development

Solubility is a critical physicochemical property that influences many aspects of drug development, including synthesis, purification, and the design of dosage forms[13]. For 5-Bromo-2-hydrazinopyridine, qualitative data suggests it has some solubility in polar organic solvents like methanol, ethanol, and dimethylformamide (DMF), but is poorly soluble in water and non-polar solvents[8]. This solubility profile is crucial when planning reactions or developing formulations for in vitro and in vivo studies[14].

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining equilibrium solubility[6]. The protocol below describes how to ascertain the solubility of 5-Bromo-2-hydrazinopyridine in a given solvent.

Principle: An excess amount of the solid is agitated in a solvent for a prolonged period to ensure equilibrium is reached, resulting in a saturated solution. The concentration of the solute in the clear, filtered supernatant is then measured using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC[13].

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of 5-Bromo-2-hydrazinopyridine to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed glass vial. The presence of undissolved solid is essential to confirm that a saturated solution is formed[13].

-

Place the vials in an isothermal shaker or a constant temperature water bath set to the desired temperature (e.g., 25°C or 37°C)[6][13].

-

Agitate the mixture at a constant speed for a sufficient duration (typically 24-72 hours) to reach equilibrium. The time required should be determined in preliminary experiments by measuring the concentration at different time points until it remains constant[13].

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle[13].

-

Carefully withdraw an aliquot of the clear supernatant using a syringe. To prevent temperature-induced precipitation, the syringe can be pre-warmed or pre-cooled to the experimental temperature[13].

-

Immediately filter the collected sample through a suitable syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed volumetric flask to remove any undissolved microparticles[13].

-

-

Quantitative Analysis (UV-Vis Spectrophotometry Example):

-

Calibration Curve: Prepare a series of standard solutions of 5-Bromo-2-hydrazinopyridine of known concentrations in the chosen solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot absorbance versus concentration to create a calibration curve[15].

-

Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance into the linear range of the calibration curve[15]. Measure the absorbance of the diluted sample at λmax.

-

Calculation: Use the equation from the calibration curve to determine the concentration of the diluted solution. Calculate the concentration of the original saturated solution by applying the dilution factor. The result is typically expressed in units such as mg/mL or mol/L[15].

-

Workflow for Solubility Determination

Caption: Workflow for solubility determination via the shake-flask method.

Conclusion

The physical properties of 5-Bromo-2-hydrazinopyridine, particularly its melting point and solubility, are fundamental parameters that guide its application in research and development. A melting point in the range of 132-137°C serves as a reliable indicator of its identity and purity. Its solubility profile—soluble in polar organic solvents but poor in aqueous media—is a critical consideration for reaction conditions, purification strategies, and the formulation of this compound for biological screening. The standardized protocols provided in this guide offer a robust framework for the accurate and reproducible determination of these essential properties, ensuring data integrity for researchers, scientists, and drug development professionals.

References

- An In-depth Technical Guide to the Solubility of Pyridine-2-sulfonate in Organic Solvents. Benchchem.

- This compound | C5H6BrN3 | CID 52908344. PubChem.

- 5-Bromo-2-hydrazinopyridine. Chem-Impex.

- 5-Bromo-2-hydrazinopyridine CAS 77992-44-0. Home Sunshine Pharma.

- 5-Bromo-2-hydrazinopyridine. Pipzine Chemicals.

- 5-Bromo-2-hydrazinopyridine 97 77992-44-0. Sigma-Aldrich.

- An In-depth Technical Guide on the Solubility of Pyridazinone Derivatives for Researchers, Scientists, and Drug Development Prof. Benchchem.

- Melting point determination. University of Alberta.

- 5-Bromo-2-hydrazinopyridine. LookChem.

- Melting point determination. SSERC.

- Resolving Pyridin-4-ol Solubility for In Vitro Assays: A Technical Support Guide. Benchchem.

- 5-Bromo-2-hydrazinopyridine 96.0+%, TCI America 1 g. Fisher Scientific.

- DETERMINATION OF MELTING POINTS.

- Melting Point Determination. Stanford Research Systems.

- 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.

- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences.

- 5-Bromo-2-hydrazinopyridine | C5H6BrN3 | CID 11535699. PubChem.

Sources

- 1. This compound | C5H6BrN3 | CID 52908344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 5-Bromo-2-hydrazinopyridine CAS 77992-44-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. 5-Bromo-2-hydrazinopyridine | C5H6BrN3 | CID 11535699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. 5-溴-2-肼基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 5-Bromo-2-hydrazinopyridine: Properties, Uses, Safety, Suppliers & Analysis | China Chemical Manufacturer [pipzine-chem.com]

- 9. lookchem.com [lookchem.com]

- 10. 5-Bromo-2-hydrazinopyridine 96.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 11. SSERC | Melting point determination [sserc.org.uk]

- 12. thinksrs.com [thinksrs.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Purity Analysis of 2-Bromo-5-hydrazinylpyridine

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-hydrazinylpyridine is a pivotal heterocyclic building block in contemporary medicinal chemistry and drug development. Its utility as a precursor for pharmacologically active molecules necessitates a rigorous and comprehensive approach to purity analysis to ensure the safety, efficacy, and reproducibility of downstream applications. This guide provides a detailed framework for the purity assessment of this compound, addressing the identification and quantification of the active pharmaceutical ingredient (API) and its potential process-related and degradation impurities. We will delve into the strategic application of modern analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each section is designed to provide not only step-by-step protocols but also the underlying scientific rationale, empowering researchers to develop and validate robust analytical methods.

Introduction: The Significance of this compound in Drug Discovery

This compound is a substituted pyridine derivative that features both a reactive bromine atom and a nucleophilic hydrazine moiety.[1] This unique combination of functional groups makes it a versatile intermediate in the synthesis of a wide array of complex organic molecules. The pyridine ring serves as a stable scaffold, while the bromine atom is a key handle for cross-coupling reactions, and the hydrazine group is readily converted into hydrazones or used to construct other nitrogen-containing heterocycles.[1]

Given its role as a critical starting material, the purity of this compound is of paramount importance. The presence of impurities, even at trace levels, can have significant repercussions on the yield, purity, and pharmacological properties of the final drug substance.[2] Therefore, a thorough understanding of the potential impurities and the analytical methods to detect and quantify them is essential for regulatory compliance and the successful development of new therapeutics.

Impurity Profiling: A Proactive Approach to Quality Control

Impurity profiling is the identification and quantification of all potential and actual impurities present in a drug substance.[2] A comprehensive impurity profile is a critical component of any regulatory submission and is essential for ensuring the quality and safety of the API.[3] The impurities in this compound can be broadly categorized into three types:

-

Process-Related Impurities: These are impurities that arise during the synthesis of the API. They can include unreacted starting materials, intermediates, by-products, and reagents.

-

Degradation Products: These impurities are formed by the decomposition of the API over time due to factors such as exposure to light, heat, humidity, or reactive excipients.

-

Residual Solvents: These are organic solvents used during the synthesis and purification process that are not completely removed.

A logical first step in impurity profiling is to understand the synthetic route of this compound. A common synthetic pathway involves the reaction of a di-substituted pyridine, such as 2,5-dibromopyridine or 2-chloro-5-bromopyridine, with hydrazine hydrate.[4] Another potential route starts from 2-amino-5-bromopyridine.

Based on these synthetic routes, a number of potential process-related impurities can be postulated:

| Impurity Class | Potential Impurities | Origin |

| Starting Materials | 2,5-Dibromopyridine, 2-Chloro-5-bromopyridine, 2-Amino-5-bromopyridine | Incomplete reaction |

| Intermediates | Diazonium salt intermediates (if starting from 2-amino-5-bromopyridine) | Carryover from incomplete reaction |

| By-products | 2-Amino-3,5-dibromopyridine | Over-bromination of 2-aminopyridine in the synthesis of the precursor |

| Reagents | Hydrazine | Excess reagent not fully removed during workup |

Analytical Methodologies for Purity Determination

A multi-pronged analytical approach is necessary for the comprehensive purity analysis of this compound. The following sections detail the key techniques and provide exemplary protocols.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment

HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[5] A stability-indicating HPLC method is one that is validated to be able to separate the API from its degradation products and process-related impurities, thus providing a true measure of the API's purity.[6]

For a polar, aromatic compound like this compound, reversed-phase HPLC is the most suitable mode of separation. A C18 column is a good starting point due to its versatility and wide availability. The mobile phase will typically consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol. The buffer is necessary to control the ionization state of the basic hydrazine and pyridine moieties, which ensures reproducible retention times and good peak shapes. A photodiode array (PDA) detector is recommended as it can provide spectral information that can help in peak identification and purity assessment.

-

Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a PDA detector.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Phosphoric acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

-

Sample Solution: Prepare the sample in the same manner as the standard solution.

-

-

System Suitability:

-

Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should be not more than 2.0%.

-

The tailing factor for the main peak should be between 0.8 and 1.5.

-

The theoretical plates should be not less than 2000.

-

-

Analysis: Inject the sample solution and record the chromatogram. Calculate the percentage purity by the area normalization method.

Caption: Workflow for HPLC Purity Determination.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a powerful hyphenated technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. It is an indispensable tool for the identification of unknown impurities and degradation products.

By coupling the HPLC method described above to a mass spectrometer, we can obtain the mass-to-charge ratio (m/z) of the parent ion of each separated component, as well as its fragmentation pattern (MS/MS). This information can be used to elucidate the structure of unknown impurities.

-

LC System: Same as the HPLC method described in section 3.1.

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is suitable for this class of compounds.

-

MS Parameters:

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Scan Range: m/z 50-500

-

-

Data Acquisition: Acquire both full scan MS and data-dependent MS/MS data.

Caption: Workflow for LC-MS Based Impurity Identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules.[3] Both ¹H and ¹³C NMR should be employed to confirm the structure of this compound and to characterize any isolated impurities.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the hydrazine group. The coupling patterns and chemical shifts of the aromatic protons will be indicative of the substitution pattern on the pyridine ring.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Aromatic CH | 7.0 - 8.5 | d, dd | 2-3, 8-9 |

| -NH- | Broad singlet | - | - |

| -NH₂ | Broad singlet | - | - |

Note: The chemical shifts of the -NH and -NH₂ protons can be highly variable and may exchange with D₂O.

Data Interpretation and Reporting

The purity of this compound should be reported as a percentage, typically calculated using the area normalization method from the HPLC chromatogram. Any impurity present at a level greater than the reporting threshold (typically 0.05%) should be reported. Impurities exceeding the identification threshold (typically 0.10%) must be structurally characterized.[3]

Conclusion

The purity analysis of this compound is a critical aspect of quality control in drug development. A combination of chromatographic and spectroscopic techniques, as outlined in this guide, provides a robust framework for the comprehensive assessment of its purity. By understanding the potential impurities and employing validated analytical methods, researchers can ensure the quality and consistency of this important synthetic intermediate, thereby contributing to the development of safe and effective medicines.

References

-

Resolvemass. (2025, February 11). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Resolvemass. [Link]

-

Nicolas, E. C., & Scholz, T. H. (1998). Active Drug Substance Impurity Profiling Part II. LC/MS/MS Fingerprinting. Journal of Pharmaceutical and Biomedical Analysis, 16(5), 825-836. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Waters Corporation. (2013). Impurities Application Notebook. [Link]

-

Vladimirova, S., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 123-131. [Link]

-

Stolarczyk, M., et al. (2014). Use of hyphenated LC-MS/MS technique for characterization of impurity profile of quetiapine during drug development. Acta Poloniae Pharmaceutica, 71(5), 757-766. [Link]

-

Pipzine Chemicals. (n.d.). 5-Bromo-2-hydrazinopyridine. Retrieved from [Link]

-

Mossine, V. V., Kelley, S. P., & Mawhinney, T. P. (2023). 2-Bromo-6-hydrazinylpyridine. IUCrData, 8(2), x230169. [Link]

-

Mossine, V. V., Kelley, S. P., & Mawhinney, T. P. (2023). 2-Bromo-6-hydrazinylpyridine. ResearchGate. [Link]

-

PubChem. (n.d.). 5-Bromo-2-hydrazinopyridine. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.

Sources

- 1. lcms.cz [lcms.cz]

- 2. resolvemass.ca [resolvemass.ca]

- 3. 5-Bromo-2-hydrazinopyridine: Properties, Uses, Safety, Suppliers & Analysis | China Chemical Manufacturer [pipzine-chem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]

- 6. Active drug substance impurity profiling part II. LC/MS/MS fingerprinting - PubMed [pubmed.ncbi.nlm.nih.gov]

The Serendipitous Saga of Pyyridine-Based Hydrazines: From Obscurity to Pharmaceutical Cornerstones

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Potency of a Unique Chemical Scaffold

In the vast landscape of medicinal chemistry, certain molecular frameworks emerge as linchpins in the development of transformative therapeutics. The pyridine-based hydrazines, a class of organic compounds characterized by a pyridine ring linked to a hydrazine functional group, represent a compelling example of such a scaffold. Initially relegated to the annals of academic curiosity, these compounds have risen to prominence as the backbone of crucial medications, most notably in the fight against tuberculosis and in the advent of antidepressant therapies. This guide delves into the rich history of pyridine-based hydrazines, tracing their journey from initial discovery and the evolution of their synthesis to their profound impact on modern medicine. We will explore the key scientific breakthroughs, the pivotal figures behind them, and the enduring legacy of this unassuming yet powerful chemical entity.

The Dawn of an Era: Early Syntheses and a Fortuitous Discovery

The story of pyridine-based hydrazines is intrinsically linked to the broader history of heterocyclic and hydrazine chemistry. While the pyridine ring was first isolated from coal tar in the 19th century, its deliberate synthesis and derivatization took center stage with the advent of modern organic chemistry.[1] A significant early milestone in pyridine synthesis was the work of Arthur Rudolf Hantzsch in 1881, who developed a multi-component reaction to produce dihydropyridines, which could then be oxidized to pyridines.[2]

The other key component, hydrazine, was first synthesized in its pure anhydrous form by the Dutch chemist Lobry de Bruyn in 1895.[3] However, it was Emil Fischer who, in 1875, synthesized phenylhydrazine and coined the term "hydrazine".[3][4] Not long after, in 1887, Theodor Curtius successfully produced hydrazine sulfate.[3][5] These foundational discoveries set the stage for the eventual conjugation of these two moieties.

The first synthesis of a pyridine-based hydrazine, specifically isonicotinic acid hydrazide (isoniazid), was documented in 1912 by Hans Meyer and his doctoral student Josef Mally at the German University in Prague. Their work, however, was a purely chemical exploration of hydrazides of pyridinecarboxylic acids, and the profound biological activity of their creation would lie dormant for four decades.[6]

The true potential of pyridine-based hydrazines was unveiled through a remarkable stroke of serendipity in the early 1950s. At this time, tuberculosis was a global health crisis, and the search for effective treatments was a major scientific endeavor. Researchers at Hoffmann-La Roche, the Squibb Institute for Medical Research, and Bayer AG independently discovered the potent antitubercular activity of isoniazid.[6] This discovery marked a pivotal moment in the history of medicine, offering a highly effective and orally bioavailable treatment against Mycobacterium tuberculosis.[6]

The Evolution of Synthesis: From Laboratory Curiosities to Industrial Production

The journey from the initial synthesis of pyridine-based hydrazines to their large-scale production for pharmaceutical use is a testament to the ingenuity of process chemists. The methodologies have evolved to improve yield, safety, and cost-effectiveness.

Synthesis of Isoniazid: A Comparative Overview

Several methods have been developed for the synthesis of isoniazid. The most common approaches involve the reaction of a derivative of isonicotinic acid with hydrazine.

One of the primary methods involves the reaction of the ethyl ester of isonicotinic acid with hydrazine hydrate.[7] This method is often preferred due to its milder reaction conditions, typically conducted at temperatures around 70-75°C, which can lead to reduced energy costs.[7] Another common route is the direct condensation of isonicotinic acid with hydrazine, although this generally requires higher temperatures of 129-130°C.[7] A third approach begins with 4-cyanopyridine, which is reacted with hydrazine hydrate in an aqueous alkaline medium.[8]

| Starting Material | Reagents | Typical Reaction Conditions | Reported Yield | Key Considerations |

| Ethyl isonicotinate | Hydrazine hydrate, Ethanol | 70-75°C | Up to 72.9%[7] | Lower reaction temperature, potentially lower energy costs.[7] |

| Isonicotinic acid | Hydrazine | 129-130°C | Up to 70.1%[7] | Higher reaction temperature.[7] |

| 4-Cyanopyridine | Hydrazine hydrate, NaOH (aq) | 100°C, reflux | ~62%[8] | Utilizes a readily available starting material. |

Table 1: Comparison of Common Synthetic Routes to Isoniazid

Optimization of reaction parameters, such as reaction time and molar ratios of reactants, has been a key focus of research to maximize yields. For instance, in the direct reaction of isonicotinic acid with hydrazine, extending the reaction time to four hours has been shown to increase the yield to as high as 78.6%.[7] Similarly, a molar ratio of 1:1.5 of ethyl isonicotinate to hydrazine has been found to provide a steady increase in yield.[7]

Synthesis of 2-Hydrazinopyridine: A Versatile Intermediate

2-Hydrazinopyridine is another important pyridine-based hydrazine that serves as a versatile intermediate in the synthesis of various pharmaceutical and agrochemical compounds. A common and straightforward method for its synthesis is the nucleophilic substitution of 2-chloropyridine with hydrazine hydrate.[9][10] This reaction is typically carried out at elevated temperatures, around 100°C, and can provide good yields.[10] For large-scale synthesis, a microchannel reactor has been employed to improve efficiency and yield, achieving up to 95.8%.[10]

Experimental Protocol: Synthesis of 2-Hydrazinopyridine from 2-Chloropyridine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloropyridine.

-

Addition of Hydrazine Hydrate: To the stirred 2-chloropyridine, add a significant excess of hydrazine hydrate (e.g., 10 volumes).

-

Heating: Heat the reaction mixture to 100°C and maintain this temperature with continuous stirring for approximately 48 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the starting material is consumed, cool the reaction mixture to room temperature and dilute it with water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate, multiple times.

-

Drying and Concentration: Combine the organic layers, dry them over an anhydrous drying agent (e.g., sodium sulfate), and concentrate the solution under reduced pressure to obtain the crude 2-hydrazinopyridine.

-

Purification: The crude product can be purified by column chromatography or other suitable methods.

Mechanism of Action: Unraveling the Molecular Basis of Efficacy

The therapeutic success of pyridine-based hydrazines lies in their ability to interfere with critical biological pathways. The mechanism of action of isoniazid is a classic example of a prodrug that requires metabolic activation to exert its effect.

Isoniazid is a prodrug that is activated by the mycobacterial enzyme catalase-peroxidase, KatG.[11][12][13] This activation process converts isoniazid into a reactive species, the isonicotinic acyl radical.[11] This radical then covalently binds to nicotinamide adenine dinucleotide (NAD+) to form an isonicotinoyl-NAD adduct.[13] This adduct, in turn, inhibits the action of an essential enzyme in the mycobacterial cell wall synthesis pathway called enoyl-acyl carrier protein reductase (InhA).[11] The inhibition of InhA blocks the synthesis of mycolic acids, which are crucial long-chain fatty acids that form a major component of the mycobacterial cell wall.[11][13] The disruption of mycolic acid synthesis ultimately leads to the death of the bacterium.[11]

Beyond Tuberculosis: The Expanding Therapeutic Landscape

While the impact of pyridine-based hydrazines on tuberculosis treatment is undeniable, their therapeutic applications extend to other significant areas of medicine.

The Dawn of Antidepressant Therapy: Iproniazid

In a parallel narrative of serendipitous discovery, iproniazid, a derivative of isoniazid, was initially developed as an antitubercular agent.[9] However, during clinical trials, it was observed that patients treated with iproniazid exhibited elevated mood and increased energy levels.[14] This led to its repurposing as the first monoamine oxidase inhibitor (MAOI) antidepressant, approved for use in 1958.[9] Iproniazid's mechanism of action involves the irreversible inhibition of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters like serotonin and dopamine.[14] Although its use was later curtailed due to concerns about hepatotoxicity, the discovery of iproniazid was a landmark event that opened the door to the pharmacological treatment of depression and laid the groundwork for the development of modern antidepressants.[9][15]

Emerging Applications in Oncology and Beyond

The versatility of the pyridine-based hydrazine scaffold has led to its exploration in a variety of other therapeutic areas. Recent research has highlighted the potential of pyridine derivatives as anticancer agents.[13][16][17][18] For instance, certain fluorinated pyridinium salt-based hydrazones have been shown to induce apoptosis in breast and colorectal tumor cells.[17] Pyridine-based compounds are also being investigated as enzyme inhibitors for various targets, including carbonic anhydrase and acetylcholinesterase.[11] Furthermore, new classes of pyridine and thiazole-based hydrazides have demonstrated promising anti-inflammatory and antimicrobial activities.[12] There is also emerging evidence for the potential of hydrazine-clubbed thiazoles as antidiabetic agents.[19]

The ability to readily modify the pyridine and hydrazine moieties allows for the creation of large libraries of derivatives with diverse biological activities, making this scaffold a continued area of interest for drug discovery and development.[20][21]

Conclusion: An Enduring Legacy and a Promising Future

The history of pyridine-based hydrazines is a compelling narrative of scientific discovery, where initial chemical explorations and serendipitous observations have led to the development of life-saving and life-altering medications. From the foundational synthesis of isoniazid to its unexpected efficacy against tuberculosis, and the parallel discovery of iproniazid's antidepressant properties, this class of compounds has left an indelible mark on human health.